tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate
Description
tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[2,3-b]pyrazine core fused with a partially saturated dihydro-pyrazine ring. The tert-butyl carbamate (Boc) group at the 4-position serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules targeting nitrogen-rich heterocycles. Its rigid scaffold allows for structural diversification, making it a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2,3-dihydro-1H-pyrido[2,3-b]pyrazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-8-7-13-9-5-4-6-14-10(9)15/h4-6,13H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNGGKKUFPYUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936595-13-9 | |
| Record name | tert-butyl 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, such as 2-aminopyridine, the compound undergoes cyclization with a diketone or an equivalent reagent to form the fused ring system.
Introduction of the tert-Butyl Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.
Cyclization to Form the Pyrazine Ring: The intermediate is then subjected to cyclization conditions, often involving heating with a suitable dehydrating agent to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the above synthetic steps are carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazine ring.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the ester, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds exhibit significant anticancer properties. Tert-butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and identified key functional groups that enhance anticancer activity. The findings suggest that modifications in the pyrido[2,3-b]pyrazine framework can lead to improved efficacy against specific cancer cell lines.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development in the field of infectious diseases.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Polymer Chemistry
This compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve stability and performance in various applications.
Case Study : Research conducted on polymer composites containing this compound demonstrated improved tensile strength and thermal stability compared to traditional polymers. The study highlighted its potential use in high-performance materials for aerospace and automotive industries.
Mechanism of Action
The mechanism by which tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate exerts its effects often involves:
Molecular Targets: Interaction with enzymes or receptors, particularly those involved in metabolic pathways.
Pathways: Modulation of signaling pathways, potentially affecting cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares tert-butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate with two structurally related analogs from the provided evidence:
Structural and Functional Group Analysis
Stability and Reactivity
- The Boc group in the target compound offers stability under basic conditions but is cleavable under acidic conditions. In contrast, the carboxamide group in the analog is resistant to hydrolysis, making it suitable for prolonged biological activity .
- The ethoxycarbonyl group in the compound is prone to esterase-mediated cleavage, limiting its utility in vivo without further modification .
Biological Activity
Tert-butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, antioxidant effects, and insights from molecular docking studies.
Chemical Structure
The compound has the following structural characteristics:
- Molecular Formula : C12H17N3O2
- SMILES Notation : CC(C)(C)OC(=O)N1CCNC2=C1N=CC=C2
Antimicrobial Activity
A study examining various compounds related to pyrazole derivatives indicated that certain derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, the general trend suggests that compounds with similar structures may demonstrate inhibition against a range of bacteria and fungi.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant Inhibition |
| Staphylococcus aureus | Moderate Inhibition |
| Candida albicans | Notable Inhibition |
This table summarizes the antimicrobial activity observed in related studies, suggesting potential for further exploration of this compound's efficacy against similar pathogens .
Antioxidant Activity
The compound's potential as an antioxidant has been highlighted in studies involving pyrazole derivatives. These compounds have shown promise in scavenging free radicals in assays such as DPPH and hydroxyl radical scavenging tests. The antioxidant activity is crucial for therapeutic applications aimed at combating oxidative stress-related diseases.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into its electronic properties and potential mechanisms of action. Docking results indicate favorable interactions with targets involved in inflammatory pathways and microbial resistance mechanisms.
Case Studies and Research Findings
Recent research has focused on the synthesis and characterization of related pyrazole derivatives, revealing their multifaceted biological activities. For instance:
- Study on Pyrazolyl-Ureas : This research demonstrated that derivatives with specific substitutions exhibited potent inhibitory effects against enzymes like sEH (soluble epoxide hydrolase) and COX-2 (cyclooxygenase), suggesting that similar modifications might enhance the activity of this compound .
- Computational Studies : Density functional theory (DFT) calculations have been utilized to understand the electronic properties of compounds similar to this compound, providing a theoretical framework for predicting biological interactions .
Q & A
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in Method A, while ethyl acetate in Method B may limit protonation efficiency.
- Catalysts : Acidic conditions (HCl) in Method B accelerate deprotection but require precise stoichiometry to avoid over-acidification.
- Purity Monitoring : Thin-layer chromatography (TLC) or HPLC is critical for tracking reaction progress and minimizing impurities.
How should researchers interpret conflicting spectroscopic data (e.g., NMR, MS) for this compound?
Advanced Research Focus
Conflicting spectral data often arise from:
- Tautomerization : The dihydropyrido-pyrazine core may exhibit tautomeric shifts, altering NMR peak positions. For example, tert-butyl protons typically appear as a singlet at δ ~1.4 ppm, but environmental changes (solvent, pH) can shift this .
- Dynamic Effects : In MS (ESI), fragmentation patterns (e.g., m/z 214 and 170) may vary due to ionization efficiency or adduct formation .
Q. Methodological Resolution :
- Variable Temperature NMR : Identify tautomers by observing peak coalescence at elevated temperatures.
- Deuterated Solvent Swapping : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.
- High-Resolution MS : Resolve ambiguous peaks using HRMS to confirm molecular formula.
What strategies mitigate low yields in nucleophilic substitution reactions involving this compound?
Advanced Research Focus
Low yields in substitutions (e.g., replacing the tert-butyl group) often stem from steric hindrance or poor leaving-group activation.
Q. Optimization Strategies :
- Leaving Group Activation : Use trifluoroacetic acid (TFA) to protonate the carbamate nitrogen, enhancing leaving-group ability .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% through controlled dielectric heating .
- Protecting Group Alternatives : Replace tert-butyl with benzyl carbamates for reduced steric bulk in sensitive reactions .
How does this compound serve as a precursor for polyfunctional scaffolds in medicinal chemistry?
Advanced Research Focus
The dihydropyrido-pyrazine core is a versatile pharmacophore. Key applications include:
- PDE2A Inhibitors : Structural analogs (e.g., TAK-915) utilize the fused bicyclic system to enhance brain penetration and cyclic nucleotide modulation, critical for cognitive disorder therapeutics .
- SIRT1 Activators : Derivatives like 4TQ bind allosteric sites via hydrophobic interactions (Thr219, Leu215) and hydrogen bonds (Asn226), validated through molecular dynamics .
Q. Synthetic Expansion :
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the pyridine ring for enhanced bioactivity .
- Oxidation/Reduction : Modify the dihydro moiety to a fully aromatic system or reduce it to a tetrahydro derivative for solubility tuning .
How can researchers reconcile discrepancies in reported biological activity across studies?
Advanced Research Focus
Contradictory bioactivity data (e.g., IC₅₀ variations) may arise from:
- Assay Conditions : Differences in buffer pH or ATP concentration in kinase assays can alter binding affinity.
- Enantiomeric Purity : Chiral centers in derivatives (e.g., spiro-piperidine analogs) require rigorous chiral HPLC validation to exclude enantiomer interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
